molecular formula C24H26N2O6 B270875 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B270875
M. Wt: 438.5 g/mol
InChI Key: KVHLNEQXCDTOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as EACA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EACA is a white crystalline powder that is soluble in water and is commonly used in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been found to inhibit the activity of histone deacetylases, which are enzymes that play a key role in gene expression and chromatin remodeling. 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been found to inhibit the activity of topoisomerases, which are enzymes that regulate DNA replication and repair.
Biochemical and Physiological Effects:
2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of gene expression. 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in laboratory experiments is its relatively low cost and easy availability. 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is also relatively stable and can be stored for long periods of time without significant degradation. However, 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be toxic at high concentrations, and its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One area of interest is the development of new drugs based on 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate's antifungal, antibacterial, and antiviral properties. Another area of interest is the development of new cancer therapies based on 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate's ability to inhibit cancer cell growth and induce apoptosis. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate and its potential applications in various fields.

Synthesis Methods

2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized through a multistep process that involves the reaction of 4-(ethoxycarbonyl)aniline with 2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in the presence of a catalyst. The resulting compound is then purified through various techniques, such as recrystallization, to obtain the final product.

Scientific Research Applications

2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been found to exhibit antifungal, antibacterial, and antiviral properties, making it a promising candidate for the development of new drugs. 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been studied for its potential use in cancer therapy, as it has been found to inhibit cancer cell growth and induce apoptosis.

properties

Product Name

2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Molecular Formula

C24H26N2O6

Molecular Weight

438.5 g/mol

IUPAC Name

[2-(4-ethoxycarbonylanilino)-2-oxoethyl] 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C24H26N2O6/c1-4-31-23(29)17-6-8-19(9-7-17)25-21(27)14-32-24(30)18-12-22(28)26(13-18)20-10-5-15(2)11-16(20)3/h5-11,18H,4,12-14H2,1-3H3,(H,25,27)

InChI Key

KVHLNEQXCDTOGM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)C)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)C)C

Origin of Product

United States

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